5-Ethylthio-3-hydroxy-1,2,4-thiadiazole
Description
5-Ethylthio-3-hydroxy-1,2,4-thiadiazole is a heterocyclic compound characterized by a 1,2,4-thiadiazole core substituted with an ethylthio (-S-C₂H₅) group at position 5 and a hydroxyl (-OH) group at position 2. This compound is notable for its role as a precursor in synthesizing pesticidal agents, particularly phosphorus acid esters used in pest control applications . Its structure imparts unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, which influence its reactivity and biological activity.
Properties
CAS No. |
56409-44-0 |
|---|---|
Molecular Formula |
C4H6N2OS2 |
Molecular Weight |
162.2 g/mol |
IUPAC Name |
5-ethylsulfanyl-1,2,4-thiadiazol-3-one |
InChI |
InChI=1S/C4H6N2OS2/c1-2-8-4-5-3(7)6-9-4/h2H2,1H3,(H,6,7) |
InChI Key |
BBAGRZXUUFLZGT-UHFFFAOYSA-N |
SMILES |
CCSC1=NC(=O)NS1 |
Canonical SMILES |
CCSC1=NC(=O)NS1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 1,2,4-thiadiazole scaffold is highly versatile, with substitutions at positions 3 and 5 significantly altering chemical behavior and applications. Below is a detailed comparison of 5-Ethylthio-3-hydroxy-1,2,4-thiadiazole with key analogs:
Substituent-Driven Functional Differences
5-Ethoxy-3-trichloromethyl-1,2,4-thiadiazole
- Substituents : Ethoxy (-O-C₂H₅) at position 5; trichloromethyl (-CCl₃) at position 3.
- Properties: The electron-withdrawing trichloromethyl group enhances electrophilic reactivity, making this compound a potent fungicide and herbicide. The ethoxy group improves solubility in non-polar matrices.
- Applications : Used in agricultural formulations for broad-spectrum pest control .
5-Chloro-3-ethyl-1,2,4-thiadiazole
- Substituents : Chloro (-Cl) at position 5; ethyl (-C₂H₅) at position 3.
- Properties : Chlorination increases oxidative stability but introduces toxicity concerns. The ethyl group enhances lipophilicity, favoring membrane penetration.
- Applications : Primarily employed in industrial biocides; requires stringent handling due to respiratory and dermal hazards .
5-Methyl-/5-n-Propyl-/5-iso-Propyl-3-hydroxy-1,2,4-thiadiazole
- Substituents : Methyl (-CH₃), n-propyl (-CH₂CH₂CH₃), or iso-propyl (-CH(CH₃)₂) at position 5; hydroxyl (-OH) at position 3.
- Properties :
- Alkyl Chain Length : Longer chains (e.g., n-propyl) increase lipophilicity, enhancing pesticidal activity but reducing aqueous solubility.
- Branching : Iso-propyl groups introduce steric hindrance, slowing metabolic degradation.
- Applications: Intermediate in organophosphorus pesticide synthesis; branching improves residual activity in field conditions .
2-Amino-5-ethyl-1,3,4-thiadiazole (AETD)
- Substituents: Amino (-NH₂) at position 2; ethyl (-C₂H₅) at position 4.
- Properties: The amino group enables hydrogen bonding, increasing corrosion inhibition efficiency. The ethyl substitution balances hydrophobicity.
- Applications : Corrosion inhibitor for brass and copper alloys in aqueous and gaseous phases .
5-Ethynyl-3-methyl-1,2,4-thiadiazole
- Substituents : Ethynyl (-C≡CH) at position 5; methyl (-CH₃) at position 3.
- Properties : The ethynyl group introduces sp-hybridized carbon, enabling click chemistry applications. Methyl substitution simplifies synthetic modification.
- Applications : Building block for functionalized polymers and bioactive molecules .
Structural and Crystallographic Insights
- Planarity and Hydrogen Bonding : The 1,2,4-thiadiazole ring is planar, with bond lengths (e.g., N–C vs. C–N) reflecting resonance stabilization. In this compound, the hydroxyl group participates in intermolecular hydrogen bonds (e.g., N–H⋯S), forming dimeric structures that stabilize crystalline phases .
- Synthetic Routes: Target Compound: Synthesized via thiocarbazinate intermediates under alkaline conditions, yielding ~51% after recrystallization . Analog Synthesis: Variants like 5-amino-3-phenyl-1,2,4-thiadiazole are prepared via cyclization of thiourea derivatives, highlighting the role of aromatic substituents in stabilizing reactive intermediates .
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